![molecular formula C9H17N3O B1453896 1-(Piperidin-4-ylmethyl)imidazolidin-2-one CAS No. 1083368-89-1](/img/structure/B1453896.png)
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Overview
Description
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature .Scientific Research Applications
Anti-Alzheimer's Activity
1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives have shown promising results in anti-Alzheimer's research. Gupta et al. (2020) synthesized and evaluated a series of these derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used in the management of Alzheimer's disease. The study found that certain derivatives exhibited excellent anti-Alzheimer's profiles, demonstrating potential for future Alzheimer's treatment (Gupta et al., 2020).
CGRP Receptor Antagonist Substructure
This compound is a key substructure in numerous CGRP (calcitonin gene-related peptide) receptor antagonists. Leahy et al. (2012) developed two efficient syntheses for this compound from complementary starting materials. These syntheses feature chemoselective reductive amination and a palladium-catalyzed amination, highlighting the compound's importance in developing CGRP receptor antagonists (Leahy et al., 2012).
Chemosensitizers for Staphylococcus aureus MRSA
Matys et al. (2015) evaluated a series of amine derivatives of imidazolidine-4-one, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus MRSA. This study revealed the potential of these compounds as chemosensitizers to restore antibiotic efficacy in resistant bacterial strains (Matys et al., 2015).
Cardiotonic Activity
Nomoto et al. (1990) synthesized this compound derivatives to examine their cardiotonic activity. These compounds showed varying degrees of potency in anesthetized dogs, indicating their potential use in developing cardiotonic agents (Nomoto et al., 1990).
Anticancer Properties
Da Silveira et al. (2017) explored the antiglioma effect of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones in vitro. The study showed that certain derivatives significantly reduced the viability of glioma cells, with no cytotoxicity observed in non-transformed cells. This research indicates the potential of these compounds in treating glioblastoma multiforme, a severe form of brain tumor (Da Silveira et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Future Directions
As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism .
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083368-89-1 | |
Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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